Technical Guide: Synthesis of trans-2-Phenyl-1-cyclohexanol from Cyclohexene Oxide
Technical Guide: Synthesis of trans-2-Phenyl-1-cyclohexanol from Cyclohexene Oxide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the synthesis of trans-2-Phenyl-1-cyclohexanol, a crucial chiral auxiliary in asymmetric synthesis, from cyclohexene oxide. The primary method detailed is the nucleophilic ring-opening of the epoxide using a phenyl Grignard reagent.
Introduction
trans-2-Phenyl-1-cyclohexanol is a valuable organic compound, with its enantiomers widely employed as chiral auxiliaries in a variety of asymmetric transformations.[1][2] These transformations include asymmetric ene reactions, cycloaddition reactions, and palladium-catalyzed annulations.[1] A common and effective method for preparing the racemic form of this alcohol is through the reaction of cyclohexene oxide with a phenyl Grignard reagent, such as phenylmagnesium bromide. This reaction proceeds via a nucleophilic ring-opening of the strained epoxide ring, a fundamental and reliable transformation in organic synthesis.[3][4][5]
Reaction Mechanism: Epoxide Ring-Opening
The synthesis of trans-2-Phenyl-1-cyclohexanol from cyclohexene oxide is a classic example of a Grignard reaction with an epoxide. The reaction proceeds through an SN2-type mechanism. The highly nucleophilic phenyl group from the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring.[4][5][6]
This attack occurs from the backside relative to the C-O bond, leading to an inversion of configuration at the site of attack. The driving force for this reaction is the relief of the significant ring strain (approximately 13 kcal/mol) present in the three-membered epoxide ring.[5][7] The initial product is a magnesium alkoxide, which is then protonated during an aqueous workup to yield the final alcohol product. The stereochemical outcome of this backside attack on the cyclic epoxide dictates that the phenyl and hydroxyl groups are positioned on opposite faces of the cyclohexane ring, resulting in the trans isomer.[4][5]
Caption: Reaction mechanism for the synthesis of trans-2-Phenyl-1-cyclohexanol.
Experimental Protocols
The following protocol is adapted from a well-established procedure for the copper-catalyzed Grignard addition to cyclohexene oxide.[3] The use of a copper(I) catalyst can improve yields and reaction control.
Caption: Workflow for the synthesis and purification of the target compound.
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Preparation of Phenylmagnesium Bromide:
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A 3-L, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (35.3 g, 1.47 g-atom) and 170 mL of dry tetrahydrofuran (THF).
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A solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of dry THF is added dropwise to the stirred mixture over 1.5 hours to initiate and sustain the Grignard reagent formation.
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After the addition is complete, an additional 1 L of dry THF is added.[3]
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-
Reaction with Cyclohexene Oxide:
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The solution of phenylmagnesium bromide is cooled to -30°C using a dry ice-nitromethane slush bath.
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Purified copper(I) chloride (6.53 g, 0.066 mol) is added to the cooled solution, and the mixture is stirred for 10 minutes.[3]
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A solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of THF is then added dropwise over 1.5 hours.[3]
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-
Workup and Purification:
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Upon completion of the addition, the reaction mixture is allowed to warm to 0°C and is stirred for an additional 2 hours.[3]
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The reaction is quenched by the careful addition of 500 mL of saturated aqueous ammonium sulfate solution.[3]
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The organic and aqueous layers are separated. The aqueous layer is extracted with ether.
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The combined organic layers are washed with saturated ammonium sulfate solution, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed via rotary evaporation to yield the crude product as a light-yellow solid.[3]
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The crude solid is purified by recrystallization from pentane to give the final product.[3]
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Quantitative Data Summary
The following table summarizes the quantitative data from the described experimental protocol.[3]
| Parameter | Value | Moles / Equivalents |
| Reactants | ||
| Magnesium | 35.3 g | 1.47 g-atom |
| Bromobenzene | 155 mL (231 g) | 1.47 mol |
| Cyclohexene Oxide | 101 mL (99 g) | 1.0 mol |
| Copper(I) Chloride | 6.53 g | 0.066 mol |
| Product | ||
| Crude Yield | 175.5 g | 99.6% |
| Recrystallized Yield | 142.3 g | 80% |
| Melting Point | 55.5–57.0 °C | N/A |
Product Characterization
The identity and purity of trans-2-Phenyl-1-cyclohexanol can be confirmed using various spectroscopic methods.
| Spectroscopic Data | Observed Characteristics |
| ¹H NMR | Characteristic peaks for phenyl, cyclohexyl, and hydroxyl protons. |
| ¹³C NMR | Signals corresponding to the 12 carbon atoms in the molecule. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group.[8] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound.[9] |
Note: Detailed peak assignments can be found in spectral databases such as the NIST WebBook[8][9] and ChemicalBook.
Enantioselective Considerations
While the Grignard reaction on cyclohexene oxide produces a racemic mixture of (±)-trans-2-phenylcyclohexanol, many applications require enantiomerically pure forms of the auxiliary.[1] Several methods have been developed to access the individual enantiomers:
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Enzymatic Resolution: A highly effective method involves the lipase-catalyzed kinetic resolution of the racemic alcohol or its derivatives. For example, Pseudomonas fluorescens lipase can selectively hydrolyze the chloroacetate ester of the (–)-enantiomer, allowing for the separation of the (–)-alcohol and the (+)-ester.[2][3][10]
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Sharpless Asymmetric Dihydroxylation: An alternative route starts from 1-phenylcyclohexene, which undergoes a Sharpless asymmetric dihydroxylation to produce a chiral diol. This diol can then be converted to the desired enantiomer of trans-2-phenylcyclohexanol.[1][2][11]
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Chiral Additives: Ring-opening of cyclohexene oxide with phenyllithium in the presence of a chiral additive has been reported, though with modest asymmetric induction (47% ee).[1][12]
These advanced methods are critical for applications in drug development and asymmetric synthesis where precise stereochemical control is paramount.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]
- 9. trans-2-Phenyl-1-cyclohexanol [webbook.nist.gov]
- 10. Trans-2-Phenyl-1-cyclohexanol - Wikiwand [wikiwand.com]
- 11. Trans-2-Phenyl-1-cyclohexanol [chemeurope.com]
- 12. researchgate.net [researchgate.net]
